2,4-Dibromophenoxyacetic acid

Descripción general

Descripción

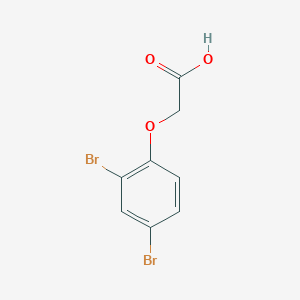

2,4-Dibromophenoxyacetic acid (CAS: 10129-78-9) is a halogenated phenoxyacetic acid derivative with the molecular formula C₈H₆Br₂O₃ and a molecular weight of 309.94 g/mol . Structurally, it consists of a phenoxy backbone substituted with two bromine atoms at the 2- and 4-positions, linked to an acetic acid group. This compound is part of the benzene herbicide family, sharing structural similarities with 2,4-dichlorophenoxyacetic acid (2,4-D) but differing in halogen substitution (Br vs. Cl) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenoxyacetic acid typically involves the bromination of phenoxyacetic acid. The process can be summarized as follows:

Starting Material: Phenoxyacetic acid.

Bromination: The phenoxyacetic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions.

Reaction Conditions: The reaction is carried out at a temperature range of 0-5°C to ensure selective bromination at the 2 and 4 positions on the phenyl ring.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Bulk Bromination: Large quantities of phenoxyacetic acid are brominated using bromine in industrial reactors.

Continuous Monitoring: The reaction conditions, such as temperature and bromine concentration, are continuously monitored to ensure consistent product quality.

Purification and Packaging: The final product is purified, dried, and packaged for distribution.

Análisis De Reacciones Químicas

2,4-Dibromophenoxyacetic acid undergoes various chemical reactions, including:

1. Substitution Reactions:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenoxyacetic acid derivatives.

Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

2. Oxidation and Reduction Reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the bromine atoms can be achieved using reducing agents like zinc and hydrochloric acid, leading to the formation of phenoxyacetic acid.

3. Coupling Reactions:

Suzuki Coupling: The bromine atoms can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.

Heck Reaction: The compound can undergo Heck reactions with alkenes in the presence of palladium catalysts to form substituted alkenes.

Aplicaciones Científicas De Investigación

Target of Action

2,4-DB primarily targets auxin receptors in plants, mimicking the natural auxin indole-3-acetic acid (IAA). This mimicry leads to physiological responses similar to those triggered by natural auxins, ultimately resulting in uncontrolled growth and death of susceptible plants.

Mode of Action

The compound disrupts normal plant development by inducing abnormal cell division and elongation. The primary biochemical pathway affected is the auxin signaling pathway, which is crucial for regulating various growth processes in plants.

Environmental Influences

The effectiveness of 2,4-DB can be influenced by environmental factors such as soil type, temperature, and moisture levels. These factors can affect its absorption, distribution, metabolism, and excretion (ADME) within plant systems.

Chemistry

- Synthesis of Complex Molecules : 2,4-DB serves as a building block for synthesizing more complex organic molecules.

- Study of Reaction Mechanisms : The compound is employed to investigate various organic reaction mechanisms.

Biology

- Plant Growth Regulation : Used extensively to study the effects of synthetic auxins on plant development.

- Herbicide Research : Investigated for its potential use as a herbicide due to its structural similarities with other phenoxyacetic acid derivatives.

Medicine

- Drug Development : Explored as a precursor in synthesizing pharmaceutical compounds.

- Biological Activity Studies : Studied for potential therapeutic applications based on its biological activity.

Industry

- Agricultural Chemicals : Integral in developing herbicides and plant growth regulators.

- Material Science : Investigated for potential applications in synthesizing novel materials with unique properties.

The biological activity of 2,4-DB has been extensively studied due to its role as a herbicide. It acts by disrupting normal growth patterns in susceptible plants through:

- Absorption : The compound is absorbed through leaves and roots.

- Translocation : It moves to meristematic tissues where it interferes with growth.

- Growth Effects : Symptoms include leaf curling and eventual plant death due to abnormal cell division.

Herbicidal Efficacy

Research has demonstrated that 2,4-DB effectively controls various broadleaf weeds in agricultural settings. For instance:

- A study showed that application rates of 0.5 kg/ha resulted in over 90% weed control in soybean fields.

Environmental Impact Studies

Investigations into the environmental impact of 2,4-DB have indicated potential risks associated with runoff into water bodies. A comprehensive study highlighted:

- Increased concentrations of the compound were found in aquatic ecosystems following heavy rainfall events after application.

Toxicological Assessments

Toxicological studies have assessed the effects of 2,4-DB on non-target organisms:

- Laboratory studies revealed sub-lethal effects on aquatic organisms at concentrations above typical environmental levels.

Mecanismo De Acción

The mechanism of action of 2,4-dibromophenoxyacetic acid involves its interaction with specific molecular targets and pathways:

1. Auxin-like Activity:

Molecular Targets: The compound mimics the activity of natural auxins, binding to auxin receptors in plants.

Pathways Involved: It activates auxin signaling pathways, leading to changes in gene expression and plant growth regulation.

2. Herbicidal Action:

Disruption of Hormone Balance: The compound disrupts the balance of plant hormones, leading to uncontrolled growth and eventual plant death.

Inhibition of Enzymes: It inhibits key enzymes involved in plant growth and development, further contributing to its herbicidal effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Physical-Chemical Properties

The substitution of bromine for chlorine significantly alters key properties:

Herbicidal Efficacy

- 2,4-D: Acts as a synthetic auxin, causing uncontrolled growth in broadleaf plants. It inhibits the TfdA enzyme in microbial degradation pathways, leading to accumulation of toxic intermediates like 2,4-dichlorophenol .

- For example, 2,4-D shows 50% inhibition (IC₅₀) of IAA glucosyltransferase at ~10 µM , but brominated derivatives could have lower affinity due to steric effects from larger Br atoms.

- Environmental Impact: Brominated compounds are generally more lipophilic, increasing bioaccumulation risks. However, their degradation may produce less toxic metabolites compared to chlorinated dioxins, which are persistent and carcinogenic .

Toxicokinetics

- 2,4-D : Rapidly absorbed and excreted in mammals, with a half-life of ~18 hours in rats. Chronic exposure correlates with neurotoxicity and developmental effects .

- No direct data exists, but structural analogs like bromoxynil (a brominated herbicide) show higher acute toxicity (LD₅₀ < 100 mg/kg in rats) .

Environmental Fate and Degradation

Degradation Pathways

- 2,4-D: Degraded microbially via the TfdA enzyme, which cleaves the ether bond to yield 2,4-dichlorophenol (DCP). DCP is further metabolized but can persist in anaerobic conditions .

- This compound: Likely undergoes similar enzymatic cleavage but may form 2,4-dibromophenol, which is more resistant to degradation due to bromine’s lower electronegativity .

- Photodegradation : 2,4-D’s photorelease formulations use UV light to control herbicide activation . Brominated analogs may require longer wavelengths due to Br’s absorption properties, altering field applicability.

Persistence

- Soil Half-Life : 2,4-D persists for 1–4 weeks , while brominated analogs may extend to 6–8 weeks due to reduced microbial activity on C-Br bonds.

- Water Contamination: Brominated phenoxy acids are predicted to have lower mobility in water (high log P) but may adsorb to organic sediments, posing long-term risks .

Research and Development

Controlled-Release Formulations

2,4-D has been coupled with photoremovable protecting groups (e.g., coumarin derivatives) for UV-triggered release . Similar strategies could apply to this compound, leveraging bromine’s fluorescence-quenching properties for real-time release monitoring.

Molecular Interactions

2,4-D forms hydrogen-bonded adducts with 4-aminobenzoic acid, stabilizing stacked molecular structures . Bromine’s larger size may disrupt these interactions, altering crystallization behavior and solubility profiles.

Actividad Biológica

2,4-Dibromophenoxyacetic acid (2,4-DB) is a synthetic auxin herbicide that belongs to the phenoxyacetic acid family. It is primarily used for controlling broadleaf weeds in various agricultural settings. Understanding the biological activity of 2,4-DB is crucial for assessing its environmental impact, toxicity, and potential health risks.

Chemical Structure and Properties

2,4-DB is characterized by its two bromine substituents on the phenoxy ring, which influence its herbicidal activity. The compound's molecular formula is C₈H₈Br₂O₃, and it has a molecular weight of 295.96 g/mol. Its solubility in water and organic solvents varies, affecting its mobility and degradation in the environment.

2,4-DB acts as a plant growth regulator by mimicking natural auxins, leading to uncontrolled growth in susceptible plants. The primary mechanism involves:

- Absorption : The herbicide is absorbed through plant leaves and roots.

- Translocation : It is translocated to the meristematic tissues where it disrupts normal growth patterns.

- Effects on Growth : This results in abnormal cell division and elongation, causing symptoms such as leaf curling and eventual plant death.

Toxicological Profile

The toxicity of 2,4-DB has been evaluated in various studies, focusing on its effects on different biological systems:

- Acute Toxicity : Ingestion or dermal exposure can lead to symptoms such as nausea, vomiting, diarrhea, and respiratory distress. Severe cases may result in rhabdomyolysis and acute kidney injury .

- Chronic Exposure : Long-term exposure has been associated with renal toxicity and potential endocrine disruption. Animal studies indicate that the kidneys are particularly sensitive to 2,4-DB toxicity .

Case Studies

- Case of Severe Poisoning : A young female farmer in Ethiopia ingested 30 mL of 2,4-DB with suicidal intent. Initial treatment for organophosphate poisoning delayed the correct diagnosis, leading to severe complications and eventual death despite intensive care .

- Emergency Department Presentation : Another case involved a patient presenting with symptoms mimicking organophosphate poisoning after consuming a 2,4-D herbicide. This highlights the need for accurate identification of symptoms related to specific compounds to avoid mismanagement .

Environmental Impact

The environmental fate of 2,4-DB includes degradation primarily through microbial activity. Research indicates that specific bacteria and fungi can metabolize 2,4-DB effectively:

| Organism Type | Degradation Pathway | Efficiency |

|---|---|---|

| Bacteria | Biodegradation via specific enzymes | High |

| White-rot fungi | Ligninolytic enzymes | Moderate |

This biodegradation is essential for reducing the persistence of 2,4-DB in soil and water environments.

Pharmacokinetics

Studies have shown that the pharmacokinetics of 2,4-DB vary significantly across species. For example:

- Dogs exhibit a prolonged half-life compared to humans and rodents due to differences in renal clearance mechanisms .

Immunological Effects

Exposure to 2,4-DB has been linked to immune responses characterized by increased levels of immunoglobulin E (IgE) and eosinophil influx in animal models . This suggests potential allergenic properties that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dibromophenoxyacetic acid in laboratory settings?

- Methodology : The synthesis typically involves bromination of phenoxyacetic acid derivatives. A common approach includes nucleophilic substitution using bromine sources (e.g., Br₂ or HBr) under controlled acidic conditions. For example, bromination of 2,4-dichlorophenoxyacetic acid analogs can be adapted by substituting chlorine with bromine .

- Key Considerations : Optimize reaction time and temperature to minimize side products. Purification via recrystallization or column chromatography is recommended to achieve high purity (>95%).

Q. How can researchers ensure analyte stability during storage and analysis of this compound in environmental samples?

- Methodology : Stabilize samples by acidifying to pH <3 and storing at -20°C to prevent degradation. Use amber vials to avoid photolysis. Validate stability through repeated measurements over time .

- Analytical Validation : Include quality control spikes in matrices (e.g., soil, water) to track recovery rates. Report both creatinine-adjusted and unadjusted concentrations for biomonitoring studies .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Recommended Methods :

- HPLC-MS/MS : Offers high sensitivity (LOD: 0.1 ppb) and specificity for brominated compounds. Use reverse-phase C18 columns with mobile phases of acetonitrile/0.1% formic acid .

- GC-ECD : Suitable for volatile derivatives (e.g., methyl esters) in environmental water samples. Derivatize using BF₃-methanol .

Advanced Research Questions

Q. What advanced oxidation processes (AOPs) effectively degrade this compound, and how do they compare?

- Efficiency Comparison :

- Operational Trade-offs : Ozonation requires high energy input, while solar Photo-Fenton is cost-effective but slower. Monitor bromide release to avoid secondary contamination .

Q. How do researchers address contradictions in toxicity data for halogenated phenoxyacetic acids like this compound?

- Data Harmonization : Use standardized exposure metrics (e.g., urinary biomarkers adjusted for creatinine) to enable cross-study comparisons. Re-evaluate historical data using modern analytical thresholds .

- Mechanistic Studies : Conduct in vitro assays (e.g., mitochondrial toxicity in hepatocytes) to clarify discrepancies between acute vs. chronic exposure outcomes. Compare results with structurally similar compounds (e.g., 2,4-D) to isolate bromine-specific effects .

Q. What experimental designs optimize studies on the environmental fate of this compound in aquatic systems?

- Microcosm Setup : Simulate real-world conditions by varying pH (5–9), dissolved organic matter (DOM), and microbial activity. Track half-life (t₁/₂) using LC-MS/MS .

- Advanced Modeling : Apply fugacity models to predict partitioning between water, sediment, and biota. Validate with field data from contaminated sites .

- Contradiction Mitigation : Account for temporal variability in application practices and environmental half-lives (e.g., photolysis rates in sunlight vs. dark conditions) .

Q. Methodological Notes

- Data Quality : Only 40% of biomonitoring studies report both adjusted and unadjusted urinary concentrations, leading to exposure misclassification. Implement BEES-C criteria for robust data reporting .

- Toxicokinetics : Bromine’s higher molecular weight may alter absorption/distribution compared to chlorine analogs. Use radiolabeled isotopes (e.g., ¹⁴C) for precise tracking .

Propiedades

IUPAC Name |

2-(2,4-dibromophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIAWXHMVYLFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143824 | |

| Record name | (2,4-Dibromophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10129-78-9 | |

| Record name | 2,4-Dibromophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10129-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010129789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dibromophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dibromophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIBROMOPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62HDL64A9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.